(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with a bromine atom attached to the second carbon of the bicyclo[2.2.1]hept-2-ene structure. This compound is known for its unique structural features and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and in the study of enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s bicyclic structure provides rigidity and stability, making it a valuable intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-2-Chloro-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with a chlorine atom instead of bromine.
(1R,4R)-2-Iodo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with an iodine atom instead of bromine.
(1R,4R)-2-Fluoro-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene lies in its specific reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound particularly useful in certain chemical reactions where higher reactivity is desired.
Eigenschaften
CAS-Nummer |
669063-34-7 |
---|---|
Molekularformel |
C10H15Br |
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
(1R,4R)-2-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H15Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h6-7H,4-5H2,1-3H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
RYDZNLZQWJLNCU-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C=C2Br |
Kanonische SMILES |
CC1(C2CCC1(C(=C2)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.